n-Allylbenzenesulfonamide: A Comprehensive Technical Guide for Researchers
n-Allylbenzenesulfonamide: A Comprehensive Technical Guide for Researchers
Introduction: Unveiling a Versatile Synthetic Building Block
n-Allylbenzenesulfonamide is a versatile bifunctional organic compound that holds significant potential for researchers, particularly those engaged in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive allyl group and a modifiable sulfonamide moiety, makes it a valuable intermediate for the construction of a diverse array of more complex molecules. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, while the allyl group provides a handle for a wide range of chemical transformations. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of n-allylbenzenesulfonamide, providing practical insights and methodologies for its application in a research setting.
Physicochemical and Structural Properties: The Foundation of Reactivity
A thorough understanding of the fundamental physicochemical and structural characteristics of n-allylbenzenesulfonamide is paramount for its effective utilization in synthesis and for predicting its behavior in various chemical environments.
Core Physicochemical Data
The key physicochemical properties of n-allylbenzenesulfonamide are summarized in the table below. These values are a combination of experimentally determined data and well-regarded computational predictions, providing a robust dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| Melting Point | 41-42 °C | |
| Boiling Point (estimated) | ~330-340 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, acetone, ethyl acetate); sparingly soluble in water.[3] | |
| pKa (estimated) | 10-11 | [2][4] |
| Predicted XlogP | 1.5 | [1] |
Note: Some values are estimated based on data from closely related analogs such as N-butylbenzenesulfonamide.
The acidity of the sulfonamide proton (pKa ~10-11) is a critical feature, allowing for its deprotonation under moderately basic conditions to generate a nucleophilic nitrogen anion. This is a key step in many of the derivatization reactions discussed later in this guide.
Molecular Structure and Conformation
The molecular structure of n-allylbenzenesulfonamide features a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both the phenyl ring and the nitrogen atom of the allyl amine moiety.
// Nodes for atoms S [label="S", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; N [label="N", pos="0,1.2!"]; C_phenyl_1 [label="C", pos="-1.2,0.8!"]; C_phenyl_2 [label="C", pos="-2.2,0.4!"]; C_phenyl_3 [label="C", pos="-3.2,0.8!"]; C_phenyl_4 [label="C", pos="-3.2,1.8!"]; C_phenyl_5 [label="C", pos="-2.2,2.2!"]; C_phenyl_6 [label="C", pos="-1.2,1.8!"]; C_allyl_1 [label="CH₂", pos="1.2,1.8!"]; C_allyl_2 [label="CH", pos="2.2,2.2!"]; C_allyl_3 [label="CH₂", pos="3.2,1.8!"]; H_N [label="H", pos="-0.5,1.8!"];
// Bonds S -- O1 [len=1.0]; S -- O2 [len=1.0]; S -- N [len=1.2]; S -- C_phenyl_1 [len=1.2]; N -- C_allyl_1 [len=1.2]; N -- H_N [len=1.0]; C_phenyl_1 -- C_phenyl_2 [len=1.0]; C_phenyl_2 -- C_phenyl_3 [len=1.0]; C_phenyl_3 -- C_phenyl_4 [len=1.0]; C_phenyl_4 -- C_phenyl_5 [len=1.0]; C_phenyl_5 -- C_phenyl_6 [len=1.0]; C_phenyl_6 -- C_phenyl_1 [len=1.0]; C_allyl_1 -- C_allyl_2 [len=1.0]; C_allyl_2 -- C_allyl_3 [style=double, len=1.0];
// Add invisible nodes and edges for double bonds if needed } Figure 1: 2D Chemical Structure of n-Allylbenzenesulfonamide.
The geometry around the sulfur atom is approximately tetrahedral. X-ray crystallographic studies of analogous sulfonamides reveal that the S-N bond length is typically in the range of 1.62-1.65 Å, while the S-O bond lengths are around 1.43 Å. The C-N-S bond angle is generally in the range of 115-120°. The rotational barrier around the S-N bond can influence the conformational preferences of the molecule.
Spectroscopic Characterization: Identifying the Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized n-allylbenzenesulfonamide. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear signature for the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Aromatic protons (ortho to SO₂) |
| ~7.5-7.6 | m | 3H | Aromatic protons (meta and para to SO₂) |
| ~5.6-5.8 | m | 1H | Allylic CH |
| ~5.0-5.2 | m | 2H | Terminal allylic CH₂ |
| ~4.8-5.0 | t | 1H | NH |
| ~3.7-3.8 | t | 2H | N-CH₂ |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The NH proton is exchangeable with D₂O and its chemical shift can be variable.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary aromatic C (ipso to SO₂) |
| ~133 | Allylic CH |
| ~132 | Aromatic CH (para to SO₂) |
| ~129 | Aromatic CH (meta to SO₂) |
| ~127 | Aromatic CH (ortho to SO₂) |
| ~118 | Terminal allylic CH₂ |
| ~46 | N-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in n-allylbenzenesulfonamide.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3300 | Medium, sharp | N-H stretch |
| ~3060-3080 | Medium | =C-H stretch (aromatic and vinyl) |
| ~2850-2950 | Weak-Medium | C-H stretch (aliphatic) |
| ~1640 | Weak | C=C stretch (allyl) |
| ~1330-1350 | Strong | Asymmetric SO₂ stretch |
| ~1150-1170 | Strong | Symmetric SO₂ stretch |
| ~910-990 | Medium | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns include the loss of the allyl group (m/z 156) and the benzenesulfonyl moiety (m/z 141), as well as the characteristic phenyl cation (m/z 77).
Synthesis of n-Allylbenzenesulfonamide: A Practical Protocol
The most common and reliable method for the synthesis of n-allylbenzenesulfonamide is the reaction of allylamine with benzenesulfonyl chloride in the presence of a base.
Experimental Protocol
Materials:
-
Benzenesulfonyl chloride
-
Allylamine
-
Pyridine or 10% aqueous Sodium Hydroxide
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1 M)
-
Saturated aqueous Sodium Bicarbonate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve allylamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 equivalents) to the cooled solution. Alternatively, a biphasic system with 10% aqueous sodium hydroxide can be used.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
If pyridine was used, wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
If aqueous NaOH was used, separate the organic layer and wash it with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude n-allylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by the spectroscopic methods detailed in Section 2 and by melting point analysis.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of n-allylbenzenesulfonamide stems from the distinct reactivity of its two primary functional groups: the allyl group and the sulfonamide moiety.
Reactions at the Allyl Group
The electron-rich double bond of the allyl group is susceptible to a variety of electrophilic additions and other transformations.
-
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) can add across the double bond to form dihalo derivatives. Epoxidation with reagents like m-CPBA yields the corresponding epoxide. Dihydroxylation can be achieved using osmium tetroxide or potassium permanganate.
-
Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, which involves the allylation of nucleophiles.[8]
-
Aza-Claisen Rearrangement: Under thermal or catalytic conditions, N-allyl sulfonamides can undergo sigmatropic rearrangements, such as the aza-Claisen rearrangement, to form new C-C bonds.[9]
Reactions at the Sulfonamide Moiety
The sulfonamide group offers several avenues for further functionalization.
-
N-Alkylation/Arylation: The acidic proton on the nitrogen can be removed by a base (e.g., NaH, K₂CO₃) to form the corresponding anion, which is a potent nucleophile.[10][11][12][13][14] This anion can then react with a variety of electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to afford N,N-disubstituted sulfonamides. This is a powerful strategy for introducing molecular diversity.
-
Reductive Cleavage: The benzenesulfonyl group can serve as a protecting group for the amine. It can be removed under specific reductive conditions to liberate the free secondary amine.
Applications in Research and Drug Development
The unique structural features of n-allylbenzenesulfonamide make it a valuable tool in both academic and industrial research, particularly in the synthesis of biologically active molecules.
-
Scaffold for Medicinal Chemistry: The benzenesulfonamide core is a privileged scaffold in drug discovery.[15] By modifying the allyl group and performing further substitutions on the sulfonamide nitrogen, libraries of compounds can be generated for screening against various biological targets.
-
Intermediate for Complex Molecule Synthesis: The dual reactivity of n-allylbenzenesulfonamide allows for its use as a versatile intermediate in the synthesis of complex natural products and other target molecules. The allyl group can be elaborated into other functional groups, while the sulfonamide can be used to introduce nitrogen into a molecular framework.
-
Development of Covalent Inhibitors: The reactivity of the allyl group can be harnessed in the design of targeted covalent inhibitors, where the molecule forms a permanent bond with a specific amino acid residue in a protein target.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling n-allylbenzenesulfonamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Tool for the Modern Chemist
n-Allylbenzenesulfonamide represents a powerful and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible nature, coupled with the distinct and predictable reactivity of its allyl and sulfonamide functionalities, provides chemists with a wide range of opportunities to construct novel and complex molecular architectures. A solid understanding of its chemical properties, structure, and reactivity, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this valuable compound.
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